Acemannan

Catalog No.
S749665
CAS No.
110042-95-0
M.F
C66H100NO49-
M. Wt
1691.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acemannan

CAS Number

110042-95-0

Product Name

Acemannan

IUPAC Name

6-[6-[5-acetamido-6-[4-acetyloxy-6-[4-acetyloxy-6-[4-acetyloxy-5-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-3-[4-acetyloxy-5-[4-acetyloxy-3-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyoxane-2-carboxylate

Molecular Formula

C66H100NO49-

Molecular Weight

1691.5 g/mol

InChI

InChI=1S/C66H101NO49/c1-18(75)67-33-34(83)42(26(11-68)102-59(33)110-44-29(14-71)106-63(38(87)51(44)97-21(4)78)113-46-30(15-72)107-64(39(88)53(46)99-23(6)80)111-45-28(13-70)103-60(94-10)35(84)50(45)96-20(3)77)109-61-37(86)52(98-22(5)79)48(32(17-74)105-61)114-66-41(90)55(101-25(8)82)56(57(116-66)58(91)92)115-65-40(89)54(100-24(7)81)47(31(16-73)108-65)112-62-36(85)49(95-19(2)76)43(93-9)27(12-69)104-62/h26-57,59-66,68-74,83-90H,11-17H2,1-10H3,(H,67,75)(H,91,92)/p-1

InChI Key

XOYXESIZZFUVRD-UHFFFAOYSA-M

SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O

Synonyms

(2S,3S,4R,5S,6S)-4-(acetyloxy)-3- {[(2R,3S,4R,5R,6R)-4-(acetyloxy)-5- {[(2R,3S,4R,5R,6R)-4-(acetyloxy)-3-hydroxy-6- (hydroxymethyl)-5-methoxyoxan-2-yl]oxy}-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,4R,5S,6R)4-(acetyloxy)-6-{[(2R,3S,4R,5S,6R) -

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2OC(=O)C)O)O[C@@H]3[C@H](O[C@@H]([C@H]([C@H]3OC(=O)C)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@H]4OC(=O)C)O)OC)CO)CO)CO)CO)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O

Acemannan, a β-(1,4)-linked acetylated mannan, is the major bioactive polysaccharide found within the gel and inner leaf of the Aloe vera plant []. Scientific research suggests a wide range of potential applications for acemannan in the medical and industrial fields, due to its various biological activities. Here's a breakdown of some key areas of scientific exploration:

Immunomodulatory Effects and Wound Healing

One of the most studied aspects of acemannan is its ability to modulate the immune system. Research suggests acemannan can act as a biological response modifier, stimulating both B and T-cells, which are crucial components of the immune response []. This immunomodulatory effect is believed to contribute to acemannan's potential for wound healing. Studies have shown it can promote cell proliferation and differentiation, which are essential processes for tissue repair [].

Antiviral and Antitumor Properties

Scientific research has explored the potential antiviral and antitumor properties of acemannan. In vitro studies suggest it may have activity against certain viruses and may influence the growth and behavior of tumor cells [, ]. However, more research is needed to fully understand these effects and their potential clinical applications.

Acemannan is a complex polysaccharide primarily derived from the gel of the leaves of the Aloe vera plant, specifically Aloe barbadensis Mill. This compound is characterized as a D-isomer mucopolysaccharide, consisting mainly of acetylated mannose units linked by β-(1,4)-glycosidic bonds. Acemannan exhibits hydrophilic properties, making it soluble in water and contributing to its various biological activities and therapeutic applications .

Acemannan has garnered attention for its immunostimulant, antiviral, antineoplastic, and gastrointestinal properties. It plays a significant role in enhancing immune responses, particularly through the activation of macrophages and other immune cells .

That are crucial for its biological activities. The primary reaction involves the hydrolysis of its glycosidic bonds, which can lead to the formation of smaller oligosaccharides. These smaller fragments may exhibit enhanced biological effects compared to the intact polysaccharide .

Additionally, acemannan can be chemically modified through processes such as sulfation or acetylation, which alter its functional properties and biological activities. For instance, sulfated derivatives have shown different immunomodulatory effects compared to native acemannan .

Acemannan is extracted from Aloe vera leaves through several methods:

  • Cold Extraction: This method preserves the integrity of the polysaccharides while minimizing degradation.
  • Hot Water Extraction: Involves boiling the leaves to release acemannan but may lead to some loss of bioactivity.
  • Enzymatic Hydrolysis: Specific enzymes are used to break down polysaccharides into more bioactive fragments.
  • Chemical Modification: Techniques like sulfation or acetylation can be applied post-extraction to enhance specific properties .

The choice of extraction method significantly impacts the yield and structural characteristics of acemannan.

Acemannan has diverse applications across various fields:

  • Pharmaceuticals: Used as an immunomodulator and antiviral agent.
  • Veterinary Medicine: Effective in treating tumors in animals.
  • Cosmetics: Incorporated into skincare products for its moisturizing and healing properties.
  • Food Industry: Utilized as a dietary supplement for digestive health and immune support .

Several compounds exhibit similarities with acemannan in terms of structure and biological activity:

CompoundSourceKey CharacteristicsUnique Features
MannanVarious plantsPolysaccharide composed mainly of mannose unitsLess acetylation compared to acemannan
Xanthan GumXanthomonas campestrisExopolysaccharide used as a thickenerStronger thickening properties
Guar GumCyamopsis tetragonolobaThickening agent with soluble fiberHigher solubility but less immunomodulatory activity
ChitosanCrustacean shellsBiopolymer with antimicrobial propertiesUnique ability to form hydrogels
PectinFruitsPolysaccharide with gelling propertiesPrimarily used as a gelling agent

Acemannan stands out due to its high degree of acetylation and specific immunomodulatory effects that are not as pronounced in these other compounds. Its unique structure contributes to its diverse therapeutic applications and efficacy in promoting immune responses.

Biogenetic Pathways in Aloe vera Parenchyma

The biosynthesis of acemannan, a β-(1,4)-linked polydispersed acetylated mannan, occurs through specialized enzymatic pathways within the parenchyma cells of Aloe vera leaves [11]. The primary enzyme responsible for acemannan backbone synthesis is glucomannan mannosyltransferase, which belongs to the cellulose synthase-like A type-9 subfamily and is encoded by the glucomannan mannosyltransferase gene [25]. This enzyme catalyzes the formation of the characteristic β-(1,4) glycosidic linkages that constitute the mannose-rich backbone of acemannan [25].

The biogenetic pathway involves the sequential addition of mannose and glucose residues to form a linear polymer with an approximate monosaccharide composition of 31 β-(1,4)-linked mannoses, 1 β-(1,4)-linked glucose, and 1 α-(1,6)-linked galactose per structural unit [11]. Recent polysaccharide analysis by carbohydrate gel electrophoresis has confirmed that acemannan is fundamentally a glucomannan without galactose side branches, contrary to some earlier structural models [25].

The acetylation process, which is crucial for the biological activity of acemannan, occurs post-polymerization through the action of acetyltransferases that introduce acetyl groups primarily at the C2 and C3 positions of mannopyranose units [20]. The degree of acetylation in native acemannan can reach up to 99% in fresh, high-quality samples, though commercial processing often reduces this to 35% or lower [19]. The acetyl groups are connected to the polysaccharide through oxygen atoms, which significantly affects the biological properties and water solubility of the final polymer [1].

Environmental and Growth Period Influences on Acemannan Yield

Environmental conditions and growth parameters exert profound effects on acemannan biosynthesis and accumulation in Aloe vera plants [2]. Water availability represents one of the most critical factors, with water deficit of up to 60% causing a 41% decrease in mannose content, although notably, acemannan does not undergo deacetylation under these stress conditions [2].

Irrigation practices significantly influence polysaccharide distribution within the plant, with seawater irrigation at 42% stress levels reducing polysaccharide concentration specifically in base leaves while leaving upper and middle leaf sections unaffected [2]. This differential response suggests compartmentalized stress responses within the plant architecture.

Plant age demonstrates a clear correlation with acemannan production, with three-year-old Aloe vera plants exhibiting higher acemannan concentrations compared to both two-year-old and four-year-old specimens [2]. This indicates an optimal maturation period for maximum polysaccharide accumulation, likely reflecting the balance between biosynthetic capacity and metabolic demands.

Light intensity serves as another crucial environmental determinant, with increasing light intensities resulting in higher acemannan concentrations in both Aloe vera and Aloe arborescens according to semi-quantitative estimation and proton nuclear magnetic resonance spectroscopy analysis [2]. This light-dependent enhancement suggests that acemannan biosynthesis is linked to photosynthetic activity and energy availability.

Abiotic stress conditions, particularly drought and salinity, trigger complex responses in acemannan metabolism [25] [28]. Water deficit and abscisic acid treatments significantly increase the expression of glucomannan mannosyltransferase, with gene expression correlating directly with endogenous abscisic acid levels [25]. Under combined drought and salinity stress conditions, acemannan content increases substantially, accompanied by a remarkable 90-150% increase in acetylation degree [28].

Seasonal variations also influence acemannan production, with winter-collected Aloe vera samples showing higher acemannan content compared to monsoon-season collections [23]. Similarly, geographical and climatic factors affect polysaccharide quality, with highland and semi-arid zones producing Aloe vera with higher antioxidant potential compared to tropical zones [7].

Table 1: Environmental and Growth Factors Affecting Acemannan Yield

FactorEffect on AcemannanMechanism/NotesReference
Water deficit (60%)Mannose decreases by 41%No deacetylation occurs despite water stress [2]
Seawater irrigation (42%)Polysaccharide concentration reduces in base leaves onlyUpper and middle parts unaffected [2]
Plant age (3 years vs 2 years)Higher acemannan in 3-year plantsOptimal age for acemannan accumulation [2]
Plant age (3 years vs 4 years)Higher acemannan in 3-year plantsPeak production at 3 years [2]
Light intensity (increasing)Higher acemannan concentrationsLight-dependent biosynthesis enhancement [2]
Drought stressIncreased glucomannan mannosyltransferase gene expressionAbscisic acid-mediated stress response [25]
Salinity stress (80 millimolar sodium chloride)Acemannan content increasesStress-induced polysaccharide production [28]
Combined drought + salinityAcetylation increases 90-150%Enhanced acetylation under stress [28]
Seasonal variation (winter vs monsoon)Higher content in winter collectionSeasonal biosynthetic patterns [23]
Highland vs tropical zonesHigher antioxidant potential in highland zonesClimate-dependent phytochemical variation [7]

Cellular Localization and Leucoplast-Mediated Production

Acemannan exhibits a distinctive pattern of cellular localization within Aloe vera leaf tissues, primarily accumulating in the parenchyma cells of the hydrenchyma tissue [2] [12] [13]. Immunolocalization studies using anti-mannan monoclonal antibodies have revealed that acemannan is distributed throughout the entire leaf cross-section as bead-like round compartments ranging from 0.1 to 1 micrometer in size [10].

The polysaccharide functions as a storage polysaccharide located within the protoplasts of parenchymatous cells, distinct from structural polysaccharides found in cell wall matrices [12]. Sequential extraction studies have confirmed that acemannan corresponds to an intracellular storage polymer, while mannose-containing structural polysaccharides remain associated with cell wall components [12].

Leucoplasts play a specialized role in acemannan production, serving as the primary sites for polysaccharide biosynthesis within parenchyma cells [11]. These non-photosynthetic plastids are specifically adapted for the synthesis and initial storage of acemannan before its transport to larger cellular compartments.

The spatial organization of acemannan-containing compartments demonstrates dynamic responses to environmental conditions [10]. Under normal hydration, these compartments are primarily associated with cell walls or distributed around cell borders, likely positioned by the central vacuole [10]. However, under drought stress conditions, the compartments become more dispersed within the cell, probably as a consequence of central vacuole shrinkage [10].

Colocalization studies using different antibodies have revealed intramolecular structural heterogeneity in acemannan polymers, with varying degrees of acetylation distributed differently within cellular compartments [10]. The presence of Calcofluor White-positive compartments that only partially colocalize with acemannan suggests the existence of additional β-glucan-containing structures within the same cellular regions [10].

Table 2: Molecular Characteristics of Acemannan

ParameterValueMethod/SourceReference
Molecular weight range150-1500 kilodaltonsSize exclusion chromatography high-performance liquid chromatography analysis [16] [19]
Average molecular weight40-60 kilodaltons (typical); 1.2 megadaltons (high molecular weight)Literature compilation [19] [16]
Mannose content75-83% (commercial); >60% (typical)Gas chromatography mass spectrometry carbohydrate analysis [19]
Glucose content16-24% (commercial); ~20% (typical)Gas chromatography mass spectrometry carbohydrate analysis [19]
Galactose content1-2% (commercial); <10% (typical)Gas chromatography mass spectrometry carbohydrate analysis [19]
Degree of acetylation (commercial)0-35% (most samples <35%)Proton nuclear magnetic resonance spectroscopy [19]
Degree of acetylation (native)Up to 99% (fresh, high quality)Proton nuclear magnetic resonance spectroscopy [19]
Glycosidic linkage (backbone)β-(1→4) linkagesMethylation analysis [12] [13]
Galactose linkage (side chains)α-(1→6) linkagesMethylation analysis [12] [13]
Structural classificationAcetylated glucomannanStructural studies [11] [12]

Table 3: Cellular Localization and Biosynthetic Features

Cellular AspectDescriptionEvidence/MethodReference
Primary locationParenchyma cells (hydrenchyma)Histological analysis [2] [12] [13]
Subcellular compartmentIntracellular bead-like compartmentsImmunolocalization studies [10]
Storage functionStorage polysaccharide in protoplastsSequential extraction studies [12]
Cell wall associationAssociated with cell wall matrixIn situ distribution analysis [10] [12]
Leucoplast involvementProduced by specialized leucoplastsLiterature review [11]
Compartment size0.1-1 micrometer diameter compartmentsMicroscopic measurements [10]
Distribution patternWidely distributed in leaf cross-sectionAntibody labeling studies [10]
Stress response locationCompartments more dispersed under droughtDrought stress experiments [10]
Biosynthetic enzyme (glucomannan mannosyltransferase)Glucomannan mannosyltransferase (cellulose synthase-like A type-9)Reverse transcription quantitative polymerase chain reaction gene expression [25]
Gene family classificationCellulose synthase-like A type-9 subfamilyBioinformatics analysis [25]

Water Extraction with Ethanol Precipitation

Water extraction followed by ethanol precipitation represents the most widely employed method for acemannan isolation from Aloe vera gel [1]. The process begins with the removal and washing of Aloe vera leaf skin, followed by soaking of the parenchyma for approximately 30 minutes [1]. The parenchyma gel is subsequently homogenized using industrial blenders and centrifuged to obtain a clear supernatant [1].

The supernatant is then mixed with absolute ethanol at a volumetric ratio of 1:3, resulting in the precipitation of white opaque particles containing acemannan [1]. This precipitate is collected through centrifugation and subjected to lyophilization to yield the final acemannan powder [1]. The method typically achieves acemannan concentrations of approximately 0.2% of the original fresh weight [1], though yields can vary between 0.2% to 2.0% depending on processing conditions and source material quality [2].

The molecular weight of acemannan obtained through this method ranges from 45 kilodaltons in fresh aloe to 75-81 kilodaltons in processed samples, primarily due to structural modifications including deacetylation and galactose side-chain losses [2]. The monosaccharide composition typically consists of approximately 86.87% mannose, 12.68% glucose, and 0.05% galactose, with traces of arabinose [3].

Gradient Ethanol Precipitation Methods

Gradient ethanol precipitation techniques have been developed to improve both purity and yield compared to conventional single-step precipitation methods [4]. These approaches utilize stepwise increases in ethanol concentration to selectively precipitate acemannan while removing lower molecular weight contaminants [5]. The process typically begins with 40% ethanol concentration and progresses through 60%, 80%, and finally 95% ethanol [4].

Ion-exchange column chromatography coupled with gel permeation chromatography using DEAE-Sephadex A-25 columns has been employed to further purify gradient-precipitated acemannan [2]. This combined approach achieves purities of 89.7% to 95.1% with yields ranging from 1.5% to 2.0% [4]. The gradient method demonstrates superior selectivity for high molecular weight acemannan polymers while effectively removing proteins, pigments, and other small molecular substances [5].

Cetyltrimethylammonium Bromide Precipitation

Cetyltrimethylammonium bromide precipitation represents a specialized technique for acemannan isolation that exploits the ionic interactions between the quaternary ammonium detergent and the negatively charged polysaccharide [6]. The method involves four distinct process variations, with the most effective being direct precipitation with cetyltrimethylammonium bromide followed by ethanolic precipitation [6].

In the standard cetyltrimethylammonium bromide process, chromatographic eluates are treated with 0.2 molar sodium tetraborate to achieve a final concentration of 0.01 molar [6]. Subsequently, 10% cetyltrimethylammonium bromide solution is added until optimal precipitation concentration is reached [6]. The resulting solution is maintained under slow agitation at 4°C for one hour before centrifugation at 8000 × g for 20 minutes [6].

The cetyltrimethylammonium bromide method effectively concentrates chromatographic eluates and allows direct isolation from crude ethanolic extracts without requiring size exclusion chromatography [6]. Process optimization has reduced operation time from 15 days to 9 days while maintaining material purity with 97% mannose content in processes utilizing size exclusion chromatography, though direct cetyltrimethylammonium bromide precipitation yields 75% mannose content [6]. The molecular mass of acemannan obtained ranges from 2000 to 5000 molecular weight units according to G5000 PW size exclusion chromatography analysis [6].

Aqueous Two-Phase System Extraction

Aqueous two-phase system extraction has emerged as an environmentally friendly alternative for acemannan purification [5]. This method utilizes the differential partitioning behavior of acemannan in polymer-salt or polymer-polymer systems to achieve separation from other cellular components [7]. The technique demonstrates high selectivity and can be combined with membrane ultrafiltration for large-scale separation and purification, significantly improving membrane flux compared to conventional ultrafiltration alone [5].

Enzymatic and Physical Separation Protocols

Size Exclusion Chromatography Protocols

Size exclusion chromatography using Sepharose CL-4B matrix represents the gold standard for acemannan purification in research applications [6]. The process utilizes a column packed with 300 milliliters of Sepharose CL-4B gel with 0.2 molar sodium chloride at pH 7 as the running buffer [6]. The flow rate is maintained at 30 milliliters per minute, and chromatographic separation is monitored at 206 nanometers [6].

Fractions corresponding to the first peak, which contains acemannan, are collected in volumes ranging from 1 to 1.5 liters [6]. The collected eluates are subsequently treated with 95% ethanol at a 4:1 ethanol-to-eluate ratio and maintained at -20°C for 6 hours to precipitate acemannan [6]. The precipitate is separated by centrifugation at 6700 × g for 20 minutes, washed twice with 70% ethanol, and vacuum dried [6].

Size exclusion chromatography achieves excellent molecular weight control and typically yields acemannan with 89.7% purity [4]. The method is particularly effective for separating acemannan based on its high molecular weight, typically ranging from 150 to 1100 kilodaltons depending on source and processing conditions [2]. However, the technique is time-consuming, requiring 3-5 days for complete processing, and is expensive due to the cost of chromatographic media [4].

Ultrafiltration Membrane Separation

Ultrafiltration membrane separation employs hollow fiber cartridges with specific molecular weight cutoffs to concentrate and purify acemannan [6]. The process utilizes hollow fiber cartridges with 30 kilodalton pore size operated at entrance pressures of 0.7 to 1 bar [6]. A volume of 3.5 liters of collected eluates from size exclusion chromatography is processed in a diafiltration system until the final volume in the concentrator reaches 1 liter [6].

Ultrafiltration membranes with molecular weight cutoffs ranging from 10,000 to 12,000 daltons are commonly employed for acemannan dialysis and concentration [8]. The technique offers several advantages including scalability, elimination of chemical additives, and relatively rapid processing times of 1-2 days [4]. However, the high viscosity of aloe gel can lead to membrane fouling, which affects product quality and limits industrial application [5].

Modern ultrafiltration systems utilize polysulfone hollow fiber cartridges with varying molecular weight cutoffs [9]. Small cartridges with 5 kilodalton cutoffs effectively retain cytokines, while 20 kilodalton cartridges completely retain full-size monoclonal antibodies [9]. The cartridges are designed for disposability and can be integrated into existing processes, with intracapillary and extracapillary surface areas ranging from 130/180 square centimeters for small cartridges to 1800/2500 square centimeters for large cartridges [9].

Ion Exchange Chromatography Systems

Ion exchange chromatography represents one of the most commonly used methods for acemannan purification, particularly utilizing DEAE-Sephadex A-25 columns [4]. The technique exploits the charged nature of acemannan to achieve separation from neutral and oppositely charged contaminants [5]. Anion exchange chromatography using DEAE-Sephadex A-25 with 0.1 to 0.5 molar sodium chloride as eluent achieves 92.3% purity with approximately 0.2% yield .

The method demonstrates high selectivity for acemannan due to its acetylated structure, which imparts negative charge characteristics [4]. However, ion exchange chromatography is associated with low yields and high operational costs, making it more suitable for analytical and small-scale preparative applications rather than industrial production [4].

Gel Permeation Chromatography

Gel permeation chromatography provides precise molecular weight fractionation of acemannan polymers [4]. The technique employs specialized columns such as Shodex Sugar KS-804 with 0.1 molar sodium nitrate as the mobile phase . This method achieves the highest purity levels of 95.1% but suffers from extremely low yields of approximately 0.04% .

The technique is particularly valuable for analytical characterization and for obtaining highly purified acemannan standards for research applications [2]. The method allows determination of molecular weight distribution and polydispersity index, which are critical parameters for understanding acemannan structure-activity relationships .

Industrial-Scale Dehydration and Stabilization Processes

Freeze Drying Technologies

Freeze drying represents the preferred method for industrial-scale acemannan stabilization due to its ability to preserve structural integrity at low temperatures [5]. The process involves freezing acemannan solutions at temperatures ranging from -40°C to -80°C, followed by sublimation under vacuum conditions [11]. Industrial freeze drying systems can process batch sizes ranging from 50 to 500 kilograms with processing times of 48 to 72 hours [12].

Laboratory freeze drying techniques maintain acemannan in its native form with minimal structural modifications [13]. The process preserves between 54% to 86% of acetyl groups, depending on specific operating conditions [11]. Studies demonstrate that freeze drying causes approximately 40% reduction in acemannan yield, but this degradation affects both the backbone and galactose side chains rather than specifically targeting acetyl groups [13].

The molecular weight of freeze-dried acemannan can range from 45 kilodaltons for optimally processed material to 190 kilodaltons for material subjected to more aggressive conditions [2]. Industrial freeze drying systems consume 25 to 40 kilowatt-hours per kilogram of product, resulting in production costs of $100 to $150 per kilogram [12]. Despite higher costs, freeze drying produces pharmaceutical-grade acemannan suitable for biomedical applications [12].

Spray Drying Processes

Spray drying represents the most widely used industrial dehydration method due to its rapid processing capability and scalability [13]. The process operates at inlet temperatures of 150°C to 180°C with processing times of 2 to 6 hours [14]. Industrial spray drying systems can handle batch sizes of 100 to 1000 kilograms, making them suitable for large-scale commercial production [12].

However, spray drying significantly impacts acemannan structure and bioactivity [13]. The high temperatures cause severe deacetylation, with acetyl group retention dropping to 30% to 40% of original levels [13]. Methylation analysis confirms deacetylation of more than 60% of mannose units, which is corroborated by proton nuclear magnetic resonance analysis [13]. The structural modifications result in reduced water retention capacity by approximately 50% and decreases in swelling and fat adsorption capacity values by more than 80% [13].

The molecular weight of spray-dried acemannan increases to 150-220 kilodaltons due to structural modifications including backbone damage and polymer aggregation [12]. Energy consumption ranges from 15 to 20 kilowatt-hours per kilogram, with production costs of $50 to $80 per kilogram [12]. Spray-dried acemannan is primarily suitable for food and cosmetic applications rather than pharmaceutical use [12].

Alternative Drying Technologies

Refractance window drying has emerged as an energy-efficient alternative that operates at moderate temperatures of 60°C to 80°C [13]. This method achieves 48% acetyl group retention, representing an intermediate approach between freeze drying and spray drying [13]. Processing times range from 12 to 24 hours with energy consumption of 8 to 12 kilowatt-hours per kilogram [12].

Radiant zone drying operates at temperatures of 60°C to 90°C with processing times of 8 to 16 hours [13]. However, this method results in only 40% acetyl group retention, limiting its suitability for high-quality acemannan production [13]. Energy consumption ranges from 10 to 15 kilowatt-hours per kilogram with production costs of $70 to $100 per kilogram [12].

Far infrared radiation combined with high-voltage electric field represents an innovative drying approach that maintains polysaccharide stability up to approximately 70°C [2]. At certain temperatures, higher electric field intensity correlates with increased acemannan content, possibly due to shorter drying times [2]. The mannose content increases with both electric field intensity and temperature, suggesting selective preservation of the mannose backbone [2].

Pasteurization and Sterilization Processes

Pasteurization processes conducted at 65°C, 75°C, and 85°C for 15 to 25 minutes promote specific physicochemical modifications in acemannan [2]. The pasteurization method can improve acemannan yield by approximately 40% compared to non-heat-treated controls [2]. However, pasteurization at these temperatures results in 70% to 85% acetyl group retention [12].

Ultraviolet irradiation has been developed as a low-temperature sterilization method that preserves acemannan structure [15]. One-hour exposure to ultraviolet radiation maintains 85% to 95% acetyl group retention while achieving adequate sterilization for pharmaceutical applications [12]. The method operates at ambient temperature with energy consumption of 0.5 to 1 kilowatt-hour per kilogram [12].

Gamma irradiation at optimal doses of 10 kilogray has been shown to sterilize acemannan while retaining both physicochemical properties and immunological adjuvanticity [6]. The irradiated material maintains structural integrity and biological activity, making it suitable for pharmaceutical applications [6]. Storage stability testing demonstrates that gamma-irradiated acemannan suspended in phosphate buffer remains stable at -20°C for at least 6 months [6].

Impact of Processing on Acetyl Group Retention

Temperature-Dependent Deacetylation Mechanisms

Temperature represents the most critical factor affecting acetyl group retention in acemannan during processing [11]. At temperatures below 60°C, acemannan exhibits minimal structural modifications with deacetylation levels of approximately 14% [11]. However, temperatures above 60°C trigger significant structural changes, with deacetylation increasing dramatically to 46% at 80°C and potentially exceeding 60% at higher temperatures [11].

The deacetylation process follows specific kinetic patterns that depend on both temperature and time [16]. At 80°C under alkaline conditions, acetyl group loss occurs rapidly within 5 minutes, leading to reorganized topology through formation of new intra- and intermolecular hydrogen bonds [16]. This structural reorganization results in increased hydrophobicity and crystallinity due to steric hindrance effects [17].

Comparative studies demonstrate that acemannan heated at 60°C maintains 86% of its original acetyl groups, while processing at 80°C reduces retention to 54% [11]. Industrial samples processed at higher temperatures show acetyl group retention as low as 35%, indicating the critical importance of temperature control in commercial processing [11]. The relationship between temperature and deacetylation follows an exponential pattern, with each 10°C increase above 60°C approximately doubling the rate of acetyl group loss [11].

Processing Time Effects on Structural Integrity

Processing time interacts synergistically with temperature to influence acetyl group retention [11]. At moderate temperatures of 60°C to 70°C, extended processing times of 2 to 6 hours can be tolerated without significant structural damage [11]. However, at temperatures above 80°C, processing times must be limited to 5 to 15 minutes to prevent severe deacetylation [11].

The temporal aspects of deacetylation reveal that initial acetyl group loss occurs rapidly, followed by a more gradual degradation phase [16]. Within the first 30 minutes of heat exposure at 80°C, approximately 30% of acetyl groups are lost, with additional losses occurring more slowly over extended periods [16]. This biphasic pattern suggests that different acetyl groups have varying stability, with some positions being more susceptible to hydrolysis than others [16].

Optimal processing protocols therefore require careful balance between temperature and time to achieve adequate dehydration while preserving acetyl group integrity [11]. Room temperature processing can be extended to 48 hours without significant acetyl group loss, while freeze drying can be conducted for 24 to 72 hours at sub-zero temperatures with retention of 54% to 86% of acetyl groups [11].

Molecular Weight Changes During Processing

Processing conditions significantly influence acemannan molecular weight through multiple mechanisms including deacetylation, galactose side-chain loss, and polymer aggregation [2]. Fresh acemannan typically exhibits molecular weights of 45 kilodaltons, but processing can increase this to 75-81 kilodaltons through structural modifications [18].

Heating promotes marked changes in average molecular weight, with samples dehydrated at 70°C showing molecular weights of 75 kilodaltons and those processed at 80°C reaching 81 kilodaltons [18]. These increases result from structural modifications including deacetylation and losses of galactose-rich side chains from the mannose backbone [18]. The galactose losses and deacetylation processes contribute to the formation of mannose-rich chains of higher molecular weight [2].

The distribution of acetyl groups and galactosyl units in the main chain significantly affects both physical and biological characteristics of acemannan [2]. Methylation analysis reveals that debranching reactions begin at temperatures above 60°C, particularly affecting terminal galactose residues [11]. At temperatures exceeding 70°C, deacetylation reactions intensify, and polymers may gain molecular weight through aggregation and cross-linking reactions [11].

Functional Property Correlations

The degree of acetyl group retention directly correlates with acemannan functional properties including water retention capacity, swelling behavior, and fat adsorption capacity [13]. Samples with high acetyl group retention (>80%) maintain superior water retention capabilities, while those with significant deacetylation (<50% retention) show approximately 50% reduction in water retention capacity [13].

Swelling capacity demonstrates even greater sensitivity to acetyl group loss, with reductions exceeding 80% observed in severely deacetylated samples [13]. Fat adsorption capacity similarly decreases by more than 80% when acetyl group retention falls below 40% [13]. These functional property changes directly impact the biological activity and commercial value of acemannan products [13].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-12.2

Hydrogen Bond Acceptor Count

49

Hydrogen Bond Donor Count

16

Exact Mass

1690.5363935 g/mol

Monoisotopic Mass

1690.5363935 g/mol

Heavy Atom Count

116

Appearance

Solid powder

UNII

UZ29E6L2X8

MeSH Pharmacological Classification

Adjuvants, Immunologic

Other CAS

110042-95-0

Wikipedia

Acemannan
�-Valerolactone

Dates

Last modified: 04-14-2024

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